2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene
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Overview
Description
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to introduce the oxygen atoms into the tricyclic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- (2R,5R,8S)-2,10,10-Trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid
Uniqueness
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is unique due to its specific tricyclic structure with three oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
CAS No. |
101294-52-4 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.165 |
InChI |
InChI=1S/C8H10O3/c1-2-7-8(11-5-10-7)4-9-3-6(1)8/h1,7H,2-5H2 |
InChI Key |
XZCPXKHVTIAVTG-UHFFFAOYSA-N |
SMILES |
C1C=C2COCC23C1OCO3 |
Synonyms |
5H,8H-Furo[3,4:1,5]cyclopenta[1,2-d]-1,3-dioxole (9CI) |
Origin of Product |
United States |
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